BenchChemオンラインストアへようこそ!

5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one

Medicinal Chemistry Scaffold Diversification Pyridazinone Library Synthesis

This 5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one scaffold features a free N–H at position 1, enabling a two-dimensional diversification strategy: late-stage N2-alkylation/acylation followed by Suzuki coupling at C5–Br. This allows for the creation of a matrix of R1 × R2 analogs from a single intermediate, saving significant synthesis resources compared to buying pre-functionalized analogs. With MW 295.13 g/mol and LogP 2.57, it meets fragment-based drug discovery criteria (MW < 300, cLogP ≤ 3), making it an ideal starting point for CNS and general medicinal chemistry programs.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 565157-33-7
Cat. No. B12923147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one
CAS565157-33-7
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=C(C(=O)NN=C2)Br
InChIInChI=1S/C12H11BrN2O2/c13-11-10(8-14-15-12(11)16)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
InChIKeyCYVFTTJYSSRGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one (CAS 565157-33-7): A Core Pyridazinone Scaffold for Diversifiable Library Synthesis


5-Bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one (CAS 565157-33-7) is a synthetic, trisubstituted pyridazin-6-one derivative serving as a versatile core scaffold in medicinal chemistry [1]. It features a bromine atom at position 5, a 2-phenylethoxy group at position 4, and a free N–H at position 1, which distinguishes it from its N2-substituted analogs and enables direct, site-selective functionalization for structure-activity relationship (SAR) studies .

Why N2-Substituted Pyridazinone Analogs Cannot Reliably Replace 5-Bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one in Scaffold-First Medicinal Chemistry Campaigns


The critical structural distinction of 5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one is its unsubstituted N–H position on the pyridazinone ring [1]. Closely related in-class compounds—such as 4-bromo-5-phenethoxy-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (CAS 565157-34-8) and 2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one (CAS 565156-98-1)—are pre-functionalized at this position, which blocks further N2 diversification . Substituting the N–H scaffold with an N2-substituted analog eliminates the primary synthetic handle required for late-stage alkylation, acylation, or bioconjugation, forcing a linear, lower-yielding de novo synthesis of each desired analog. This structural difference also alters physicochemical properties such as topological polar surface area (PSA) and lipophilicity (LogP), which directly influence downstream assay compatibility and permeability profiles [2].

Quantitative Differentiation of 5-Bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one Against Closest Structural Analogs


N2 Functionalization Handle: Free N–H vs. N2-Substituted Analogs

The target compound contains a free N–H at position 1 of the pyridazinone ring, whereas close analogs 4-bromo-5-phenethoxy-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one (CAS 565157-34-8) and 2-benzyl-4-bromo-5-phenethoxypyridazin-3(2H)-one (CAS 565156-98-1) are N2-alkylated . The presence of the free N–H enables direct N2-alkylation, acylation, or conjugation reactions to generate diverse compound libraries from a single precursor scaffold [1].

Medicinal Chemistry Scaffold Diversification Pyridazinone Library Synthesis

Topological Polar Surface Area (PSA): Impact on Permeability and Assay Compatibility

The target compound has a calculated topological PSA of 55.24 Ų [1]. The N2-pyridinylmethyl analog (CAS 565157-34-8) introduces an additional pyridine nitrogen, increasing the H-bond acceptor count to 4 and raising the predicted XLogP3 to 2.9 . While direct experimental PSA for the analog is not reported, the increased heteroatom content is expected to elevate PSA above 55.24 Ų, potentially reducing passive membrane permeability relative to the target scaffold.

Drug-likeness ADME Prediction Permeability

Molecular Weight Economy: Scaffold Minimalism for Fragment-Based and Lead-Like Libraries

The target compound has a molecular weight of 295.13 g/mol [1], placing it firmly within lead-like chemical space (MW ≤ 350 Da). In contrast, the N2-substituted analogs carry significantly higher molecular weight: CAS 565157-34-8 (386.2 g/mol, +91 Da) and CAS 565156-98-1 (385.3 g/mol, +90 Da). This difference directly affects compliance with commonly used medicinal chemistry filters (Rule of 3 for fragments, Lead-likeness criteria).

Fragment-Based Drug Discovery Lead-likeness Molecular Weight

Bromine as a Cross-Coupling Handle: Retained Reactivity Across the Series

The bromine substituent at position 5 is conserved across the target compound and its N2-substituted analogs, enabling Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) at this position [1]. While this feature is not a differentiator among the immediate analogs, it represents a critical advantage over non-halogenated pyridazinone scaffolds (e.g., 6-phenyl-3(2H)-pyridazinones) that lack this synthetic handle [2].

Cross-Coupling Suzuki Reaction C–C Bond Formation

Scientific and Industrial Applications Where 5-Bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one Provides Demonstrable Advantage


Parallel Library Synthesis via Sequential N2 and C5 Diversification

Procurement of the free N–H scaffold enables a two-dimensional diversification strategy: first, N2-alkylation or acylation to install group R1, followed by Suzuki coupling at C5–Br to install group R2. This approach generates a matrix of R1 × R2 analogs from a single purchased intermediate, avoiding the need to source or synthesize each N2-substituted variant individually [1]. The lower molecular weight (295.13 g/mol) ensures that the final analogs remain within lead-like space after two sequential functionalizations .

Fragment-Based Screening Library Construction

With MW 295.13 g/mol, PSA 55.24 Ų, and LogP 2.566, this scaffold meets the physicochemical criteria for fragment-based drug discovery (MW < 300, clogP ≤ 3) [1]. The bromine atom provides a heavy atom for X-ray crystallographic detection, while the free N–H enables fragment linking strategies. N2-substituted analogs (MW > 385) exceed typical fragment library cutoffs and are less suitable for this application .

CNS-Penetrant Lead Optimization Programs

The calculated PSA of 55.24 Ų and LogP of 2.566 place this compound within favorable ranges for passive blood-brain barrier penetration (typically PSA < 90 Ų, LogP 1–4) [1]. In contrast, the N2-pyridinylmethyl analog (CAS 565157-34-8) possesses an additional H-bond acceptor and higher predicted LogP (2.9), which shifts its physicochemical profile further from the CNS drug-like sweet spot . Medicinal chemistry teams targeting CNS indications should preferentially source the N–H scaffold to maximize the probability of achieving brain exposure.

Structure-Activity Relationship (SAR) Studies on Pyridazinone-Based Target Families

Pyridazinone scaffolds have been explored as inhibitors of p38 MAP kinase, phosphodiesterases, and integrins [1]. The target compound, with its three orthogonal diversification sites (N2, C5–Br, and C4–phenethoxy for potential O-dealkylation), provides maximum SAR exploration capacity. Purchasing this scaffold rather than pre-functionalized analogs allows systematic probing of each position's contribution to potency and selectivity, reducing the number of compounds that must be custom-synthesized by external CROs .

Quote Request

Request a Quote for 5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.